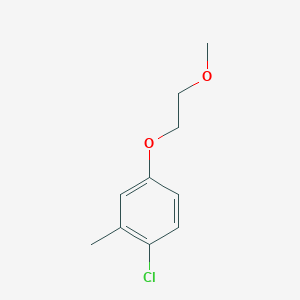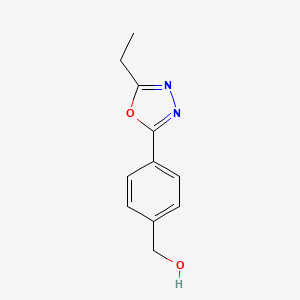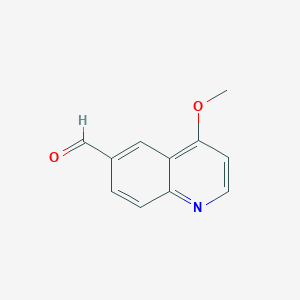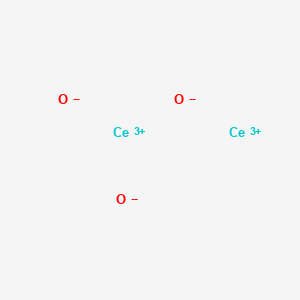![molecular formula C6H12N2O B8682404 Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B8682404.png)
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction between a pyrrole derivative and an oxirane compound. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazine ring into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the oxazine ring .
Major Products
The major products formed from these reactions include various substituted oxazines, which can have different functional groups attached to the nitrogen or oxygen atoms in the ring. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Oxazine: A simpler oxazine compound with similar chemical properties but a different ring structure.
Morpholine: A tetrahydro-1,4-oxazine derivative with applications in pharmaceuticals and agrochemicals.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring as part of its structure.
Uniqueness
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in its ring structure.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6+/m0/s1 |
Clave InChI |
UMIZTIYZNFUATK-NTSWFWBYSA-N |
SMILES isomérico |
C1CO[C@@H]2CNC[C@@H]2N1 |
SMILES canónico |
C1COC2CNCC2N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-[(3-methoxybenzylidene)amino]benzoate](/img/structure/B8682381.png)


![2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid](/img/structure/B8682399.png)



